molecular formula C11H16N2 B1442661 1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine CAS No. 1092794-94-9

1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine

Cat. No.: B1442661
CAS No.: 1092794-94-9
M. Wt: 176.26 g/mol
InChI Key: QAWIGFGJXOCTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine is a heterocyclic compound that belongs to the isoindoline family Isoindolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,2,3-trimethylbenzene with an appropriate amine under acidic or basic conditions can lead to the formation of the desired isoindoline derivative. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Properties

IUPAC Name

1,1,2-trimethyl-3H-isoindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-11(2)10-5-4-9(12)6-8(10)7-13(11)3/h4-6H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWIGFGJXOCTRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1C)C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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